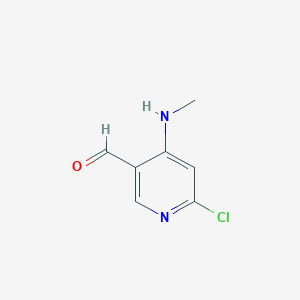
6-Chloro-4-(methylamino)nicotinaldehyde
Übersicht
Beschreibung
6-Chloro-4-(methylamino)nicotinaldehyde (CMNA) is a chemical compound with a molecular formula of C7H7ClN2O. It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The canonical SMILES representation of the molecule isCNC1=CC(=NC=C1C=O)Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.59 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 42 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Compounds : 6-Chloro-4-(methylamino)nicotinaldehyde is used as a starting material in the synthesis of highly functionalized compounds. For instance, it is employed in the practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, which undergoes sequential, site-selective Suzuki–Miyaura cross-coupling reactions to produce 1,6-naphthyridones (Montoir, Tonnerre, Duflos, & Bazin, 2014).
Antiviral Activity : Research has explored the antiviral activity of compounds synthesized from nicotinaldehyde derivatives. A study showed the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile from nicotinaldehyde, which exhibited antiviral activities against HSV1 and HAV (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Synthesis of Anti-infective Agents : this compound is an intermediate in the synthesis of novel anti-infective agents. A notable process involves the trifluoromethylation of an aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system (Mulder et al., 2013).
Tautomerism Studies : The compound has been used in studying ring-chain tautomerism. An example includes the transformation of 4-chloro-5-methylamino-6-acylmethylmercaptopyrimidine into 4-chloro-5-methyl-6-oxy-6-alkyl-dihydropyrimido [4,5-b] [1,4] thiazine, highlighting the role of steric factors in such reactions (Safonova, Sheinker, Nemerjuck, Peresleni, & Syrova, 1971).
Chemical Synthesis and Structure Elucidation : The chemical structure and reactivity of nicotinaldehyde derivatives are of interest in chemical synthesis. This includes the synthesis of various heterocyclic compounds and their subsequent analysis using spectroscopic methods for structure elucidation (Bradlow & Vanderwerf, 1951).
Enzymatic Inhibition Studies : Compounds derived from this compound have been used to study the inhibition of enzymatic activities. For instance, 6-Aminonicotinamide, a derivative, is known to inhibit NADP-dependent oxidoreductases (Köhler, Barrach, & Neubert, 1970).
Pharmacological Applications : Studies have also explored the pharmacological applications of compounds synthesized from this compound, including their potential antileukemic effects (Berger, Catino, & Vietti, 1982).
Analytical Chemistry : In analytical chemistry, derivatives of nicotinaldehyde have been used as internal standards in the quantitation of metabolites, exemplified by the use of 6-chloronicotinamide in a study involving high-performance liquid chromatography (Szafarz, Lomnicka, Sternak, Chłopicki, & Szymura‐Oleksiak, 2010).
Synthesis of Cytokinins : The compound has been used in the synthesis of cytokinins and other related pyrrolo[3,2-d]pyrimidines, showcasing its versatility in creating biologically significant compounds (Gregson & Shaw, 1985).
Eigenschaften
IUPAC Name |
6-chloro-4-(methylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYJXMMAXTGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634039 | |
| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
449811-29-4 | |
| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359632.png)
![Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate](/img/structure/B1359634.png)
![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)


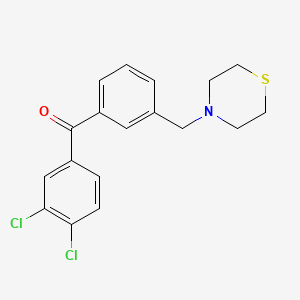
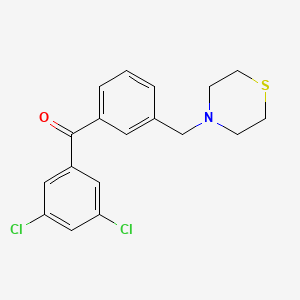
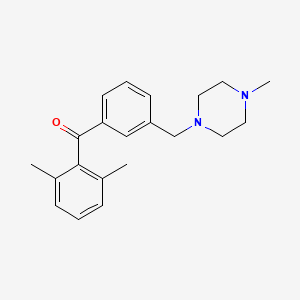
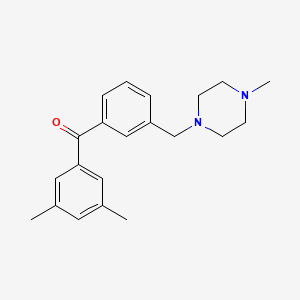
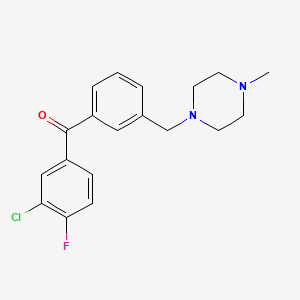
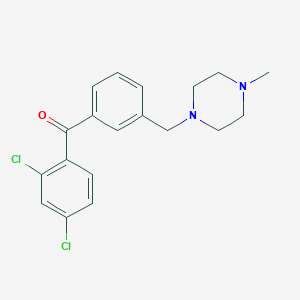

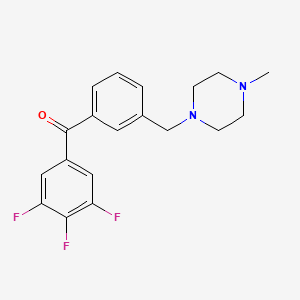
![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)